molecular formula C5H14N2O2S B2401570 N-Butyl-N-methylsulfamide CAS No. 1094315-35-1

N-Butyl-N-methylsulfamide

Cat. No. B2401570
CAS RN: 1094315-35-1
M. Wt: 166.24
InChI Key: OJUCUXBDSOXPGI-UHFFFAOYSA-N
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Description

“N-Butyl-N-methylsulfamide” is a chemical compound with the molecular weight of 166.24 . It is a solid substance stored at refrigerator temperatures .


Molecular Structure Analysis

The InChI code for “N-Butyl-N-methylsulfamide” is 1S/C5H14N2O2S/c1-3-4-5-7 (2)10 (6,8)9/h3-5H2,1-2H3, (H2,6,8,9) . This code provides a standard way to encode the compound’s molecular structure.

It is stored at refrigerator temperatures . More specific physical and chemical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials .

Scientific Research Applications

Polymer Precursors and Building Blocks

N-Butyl-N-methylsulfamide serves as a valuable precursor for polymers. Its tetrahedral sulfur center, bearing different substituents (S–O, S–C, S–N, and S–O), allows for up to three points of diversity modification. Researchers have exploited this versatility to create novel polymer structures, including poly(oxothiazene) polymers and thionylphosphazene monomers and polymers .

Intermediates for Organosulfur Compounds

N-Butyl-N-methylsulfamide acts as an intermediate, allowing access to other important organosulfur compounds. Researchers explore its role in synthesizing sulfonimidamides and other sulfur (VI) derivatives.

Safety and Hazards

“N-Butyl-N-methylsulfamide” is associated with several hazard statements including H302, H315, H319, H335, indicating potential harm if swallowed, skin and eye irritation, and respiratory irritation .

Relevant Papers There are several relevant papers related to “N-Butyl-N-methylsulfamide” and similar compounds . These papers provide valuable insights into the properties and potential applications of these compounds.

Mechanism of Action

Target of Action

N-Butyl-N-methylsulfamide is a compound that belongs to the class of sulfonamides . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biochemical processes, making them primary targets of N-Butyl-N-methylsulfamide.

Mode of Action

The mode of action of N-Butyl-N-methylsulfamide involves its interaction with these targets. Sulfonamides, including N-Butyl-N-methylsulfamide, are known to act as competitive inhibitors of bacterial DNA synthesis . They achieve this by mimicking the structure of p-aminobenzoic acid (PABA), a substrate used by bacteria in the synthesis of folic acid . By binding to the active site of the enzyme dihydropteroate synthetase, N-Butyl-N-methylsulfamide prevents the incorporation of PABA into the folic acid molecule, thereby inhibiting bacterial DNA synthesis .

Biochemical Pathways

The inhibition of folic acid synthesis by N-Butyl-N-methylsulfamide affects several biochemical pathways. Folic acid is essential for the synthesis of nucleotides, which are the building blocks of DNA . Therefore, the inhibition of folic acid synthesis by N-Butyl-N-methylsulfamide leads to a decrease in the availability of nucleotides, thereby affecting DNA replication and cell division .

Pharmacokinetics

Sulfonamides are generally known to be well-absorbed from the gastrointestinal tract, widely distributed in body tissues, metabolized in the liver, and excreted in the urine . These properties can impact the bioavailability of N-Butyl-N-methylsulfamide, determining its effectiveness in exerting its therapeutic effects.

Result of Action

The result of the action of N-Butyl-N-methylsulfamide is the inhibition of bacterial growth. By inhibiting the synthesis of folic acid, N-Butyl-N-methylsulfamide prevents the bacteria from replicating their DNA and dividing, thereby inhibiting their growth .

Action Environment

The action, efficacy, and stability of N-Butyl-N-methylsulfamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of N-Butyl-N-methylsulfamide, which can influence its absorption and distribution in the body . Additionally, the presence of other drugs can affect the metabolism and excretion of N-Butyl-N-methylsulfamide, potentially leading to drug interactions .

properties

IUPAC Name

1-[methyl(sulfamoyl)amino]butane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14N2O2S/c1-3-4-5-7(2)10(6,8)9/h3-5H2,1-2H3,(H2,6,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJUCUXBDSOXPGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Butyl-N-methylsulfamide

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